
2-Fluoro-6-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-6-(trifluoromethyl)aniline (CAS: 144851-61-6) is a fluorinated aromatic amine with the molecular formula C₇H₅F₄N and a molecular weight of 179.1 g/mol. The compound features a benzene ring substituted with a fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 6 (meta to each other). Key physical properties include a boiling point of 168°C, density of 1.4 g/cm³, and flash point of 53.3°C . It is primarily used as a building block in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of its substituents, which enhance metabolic stability and reactivity in synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nitration of 2-fluoro-6-(trifluoromethyl)benzene followed by reduction to the corresponding aniline derivative. Another method includes the direct amination of 2-fluoro-6-(trifluoromethyl)nitrobenzene using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form nitroso or nitro derivatives and reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and anhydrides are commonly used.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder or hydrogen gas are used.
Major Products Formed
Amides and Sulfonamides: Formed through nucleophilic substitution.
Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution.
Nitroso and Nitro Derivatives: Formed through oxidation.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity of the resulting drugs.
Case Study: Synthesis of Analgesics
One notable application is its use as an intermediate in the synthesis of ocfentanil derivatives, which are potent analgesics. The presence of the trifluoromethyl group significantly increases the lipophilicity and biological activity of these compounds, making them effective in pain management .
Organic Synthesis
This compound is utilized in various organic synthesis processes, particularly in creating complex heterocycles.
Table: Applications in Organic Synthesis
Material Science
In material science, this compound is explored for its potential in developing new materials with enhanced properties.
Case Study: Fluorinated Polymers
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance due to the presence of fluorine atoms, which are known to enhance material properties .
Agrochemicals
The compound also finds applications in the agrochemical sector, where it is involved in synthesizing pesticide intermediates.
Case Study: Insecticides
This compound is used as an intermediate for synthesizing pyrazole-type insecticides like Fipronil. The fluorinated structure contributes to the efficacy and selectivity of these insecticides against pests while minimizing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2-fluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table compares 2-Fluoro-6-(trifluoromethyl)aniline with five structurally related aniline derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Substituents |
---|---|---|---|---|---|---|---|
This compound | 144851-61-6 | C₇H₅F₄N | 179.1 | 168 | 1.4 | 53.3 | F (C2), CF₃ (C6) |
2-Chloro-6-(trifluoromethyl)aniline | - | C₇H₅ClF₃N | 195.57 | - | - | - | Cl (C2), CF₃ (C6) |
3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | - | - | - | CF₃ (C3) |
2-Chloro-6-nitro-4-(trifluoromethyl)aniline | 57729-79-0 | C₇H₄ClF₃N₂O₂ | 240.57 | - | - | - | Cl (C2), NO₂ (C4), CF₃ (C6) |
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline | 1803873-83-7 | C₈H₇F₄N | 193.14 | - | - | - | F (C4), CH₃ (C2), CF₃ (C6) |
Notes:
- 2-Chloro-6-(trifluoromethyl)aniline replaces fluorine with chlorine, increasing molecular weight (195.57 vs. 179.1 g/mol) but retaining the CF₃ group .
- 3-(Trifluoromethyl)aniline lacks fluorine but has a CF₃ group at position 3, reducing steric hindrance compared to the target compound .
- 2-Chloro-6-nitro-4-(trifluoromethyl)aniline introduces a nitro group, significantly increasing molecular weight (240.57 g/mol) and reactivity due to the strong electron-withdrawing effect of NO₂ .
- 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline adds a methyl group at position 2, increasing bulkiness and altering electronic effects .
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The CF₃ group in this compound deactivates the aromatic ring, directing electrophilic substitution to positions ortho/para to the amino group. The fluorine atom further enhances this effect, making the compound less reactive than non-fluorinated analogues .
- Comparison with Chloro Analogues : Chlorine in 2-Chloro-6-(trifluoromethyl)aniline is less electronegative than fluorine but acts as a better leaving group in nucleophilic substitution reactions .
- Nitro-Substituted Derivatives: The nitro group in 2-Chloro-6-nitro-4-(trifluoromethyl)aniline drastically reduces the basicity of the amino group (-NH₂), making it less nucleophilic .
Biological Activity
2-Fluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
The structure of this compound includes a fluorine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. These features are crucial for improving the compound's interaction with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various bacterial strains, particularly multidrug-resistant (MDR) pathogens. The following table summarizes key findings related to its antimicrobial efficacy:
Case Studies
- Fluoro and Trifluoromethyl-Substituted Salicylanilides : A series of compounds including derivatives of this compound were synthesized and tested against MDR S. aureus. Compounds with fluorine substitutions at specific positions demonstrated enhanced antibacterial activity, with some achieving MIC values as low as 0.25 µg/mL .
- Structure-Activity Relationship (SAR) : Studies indicate that the introduction of trifluoromethyl groups at the ortho position significantly increases antibacterial potency. For instance, compounds with substitutions at the 3' position exhibited improved activity compared to their non-substituted counterparts .
The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts nucleic acid replication, similar to other known antibiotics . The presence of fluorine atoms may enhance binding affinity to target enzymes involved in these processes.
Therapeutic Potential
Given its promising biological activity, this compound has potential applications in various therapeutic areas:
- Antibiotic Development : The compound's efficacy against MDR strains positions it as a candidate for new antibiotic formulations.
- Agricultural Applications : Its antimicrobial properties may be leveraged in agrochemicals to combat plant pathogens.
- Material Science : Research is ongoing to explore its utility in developing functional materials with antimicrobial properties.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure and purity of 2-Fluoro-6-(trifluoromethyl)aniline?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and F NMR spectra to confirm substituent positions. Fluorine atoms induce distinct splitting patterns due to spin-spin coupling. Compare chemical shifts with literature data for fluorinated anilines .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peaks (e.g., m/z 179.1) and fragmentation patterns to assess purity and detect impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic N–H stretching (~3400 cm) and C–F vibrations (1100–1200 cm) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
- Storage : Store in airtight containers at 4°C or -20°C for long-term stability, away from oxidizing agents. Monitor for decomposition using periodic GC-MS analysis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How do the physical properties (e.g., boiling point, density) of this compound influence experimental design?
- Methodological Answer :
- Boiling Point (168°C) : Distillation under reduced pressure (e.g., 50–100 mmHg) minimizes thermal degradation during purification .
- Density (1.4 g/cm) : Use density-matched solvents (e.g., dichloromethane) for efficient extraction and phase separation .
- Refractive Index (1.46) : Calibrate HPLC or LC-MS detectors to account for solvent interactions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (F, CF) affect the reactivity of this compound in coupling reactions?
- Methodological Answer :
- Electronic Effects : The trifluoromethyl group decreases electron density at the aromatic ring, reducing nucleophilic aromatic substitution (NAS) rates. Fluorine at the ortho position further directs electrophiles to meta positions. Use density functional theory (DFT) to map electrostatic potential surfaces and predict regioselectivity .
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with electron-deficient ligands to enhance reactivity toward aryl halides .
Q. What strategies optimize the synthesis of this compound derivatives under catalytic conditions?
- Methodological Answer :
- Halogenation : Use N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C for regioselective bromination, as demonstrated for analogous compounds .
- Reductive Amination : Optimize reaction time and temperature (e.g., 60°C, 12 h) with NaBHCN as a reducing agent to minimize side reactions .
Q. How can DFT calculations predict electronic properties and reaction pathways of this compound?
- Methodological Answer :
- Exchange-Correlation Functionals : Apply the B3LYP hybrid functional to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
- Reaction Pathway Simulation : Use Gaussian or ORCA software to compute transition states and activation energies for substitution reactions .
Q. How can discrepancies in reported physicochemical data for fluorinated anilines be systematically resolved?
- Methodological Answer :
- Experimental Validation : Reproduce measurements (e.g., boiling point, density) using calibrated instruments under inert atmospheres .
- Meta-Analysis : Compare data across peer-reviewed journals and adjust for measurement conditions (e.g., pressure, purity) .
Q. What challenges arise in regioselective functionalization of this compound, and how are they mitigated?
- Methodological Answer :
- Steric Hindrance : The bulky CF group limits accessibility to the para position. Use directing groups (e.g., –B(OH)) in Suzuki-Miyaura couplings to override electronic effects .
- Competing Reactivity : Monitor reaction progress via thin-layer chromatography (TLC) to optimize stoichiometry and solvent polarity .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFHEFEKDRLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333855 | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-61-6 | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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